4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

PPARα agonist transactivation assay HepG2 cells

4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354704-94-1) is a small-molecule heterocyclic compound belonging to the 1H-pyrazolo[3,4-b]pyridine class. The broader class has been identified as a synthetically tractable scaffold for developing selective, high-affinity peroxisome proliferator-activated receptor alpha (PPARα) agonists, with a binding mode distinct from traditional fibrate drugs.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 1354704-94-1
Cat. No. B2839491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
CAS1354704-94-1
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O)C
InChIInChI=1S/C16H15N3O2/c1-9-4-5-11(8-10(9)2)12-6-7-17-15-13(12)14(16(20)21)18-19(15)3/h4-8H,1-3H3,(H,20,21)
InChIKeyFVPHRNPAPNHOCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | PPARα Agonist Chemical Profile for Scientific Procurement


4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354704-94-1) is a small-molecule heterocyclic compound belonging to the 1H-pyrazolo[3,4-b]pyridine class. The broader class has been identified as a synthetically tractable scaffold for developing selective, high-affinity peroxisome proliferator-activated receptor alpha (PPARα) agonists, with a binding mode distinct from traditional fibrate drugs [1]. The core structural features of this compound—a 3,4-dimethylphenyl substituent at the 4-position and a carboxylic acid moiety at the 3-position of the pyrazolopyridine core—mirror key pharmacophoric elements found in lead compounds from this series, positioning it as a potentially valuable intermediate for lipid metabolism research [2].

Why Unqualified Substitution of 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid is Scientifically Invalid


Substitution of 4-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with seemingly similar analogs (e.g., 4-chlorophenyl or 2,5-dimethylphenyl isomers) is highly discouraged without rigorous verification. The 1H-pyrazolo[3,4-b]pyridine class exhibits a unique structure-activity relationship (SAR) where PPARα activity is highly sensitive to substituent positioning. The 3,4-dimethylphenyl group is hypothesized to exploit a specific small, overlooked sub-cavity between residues Ile272 and Ile354 in the PPARα ligand-binding domain (LBD), a binding region not accessed by fibrates [1]. Even minor positional shifts in the methyl groups could disrupt this precise shape complementarity, leading to substantial loss of agonistic efficacy and receptor subtype selectivity. Therefore, structural homology does not guarantee functional equivalence, making exact compound verification critical for reproducible PPARα research.

Quantitative Differentiation Guide: 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid vs. Analogs


PPARα Transactivation Activity: Target Compound vs. Core Scaffold

The PPARα activity of 1H-pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature of the 4-phenyl substituent. In a direct head-to-head comparison using a GAL4-hPPARα-LBD hybrid reporter gene assay in HepG2 cells, the unsubstituted parent compound (1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) showed negligible activation. In contrast, a close structural analog bearing a 3,4-dichlorophenyl group at the 4-position (compound 6 in the study) exhibited an EC50 of 0.93 nM, representing a >100,000-fold improvement in potency [1]. The 3,4-dimethylphenyl group on the target compound is sterically and electronically similar to the 3,4-dichlorophenyl moiety, strongly suggesting it occupies the same critical sub-cavity near Ile272/Ile354 to achieve high potency. The target compound's activity is expected to be several orders of magnitude higher than the unsubstituted core, making it a far superior choice for cellular mechanism studies.

PPARα agonist transactivation assay HepG2 cells structure-activity relationship

Predicted PPARα vs. PPARγ Selectivity Profile Relative to a Full Pan-Agonist

Subtype selectivity is a critical parameter differentiating 1H-pyrazolo[3,4-b]pyridine derivatives from older fibrate drugs. The 3,4-dimethylphenyl target compound is predicted to favor PPARα over PPARγ. This contrasts sharply with the known pan-agonist BMS-687453, which exhibits high affinity for both PPARα (Kd = 2.5 nM) and PPARγ (Kd = 5.0 nM) [1]. While direct binding data for this specific compound is absent, the SAR for the class indicates that a 4-(3,4-disubstituted phenyl) group, combined with a 3-carboxylic acid, directs the molecule to the PPARα-selective sub-cavity (Ile272/Ile354), minimizing interactions with the larger PPARγ LBP. Users can therefore anticipate a cleaner PPARα-specific pharmacological profile compared to promiscuous dual agonists, reducing confounding variables in metabolic studies.

PPAR subtype selectivity SPR binding assay off-target screening nuclear receptor profiling

Critical Role of the 3-Carboxylic Acid Moiety: Pharmacophore Activity Comparison

The carboxylic acid group at the 3-position (or the functionally equivalent 4-position in active series) is an absolute requirement for PPARα activation. X-ray crystallography of related 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives shows this group forms a canonical bifurcated hydrogen-bond network with Ser280, Tyr314, His440, and Tyr464 in helix 12 (H12) of the PPARα LBD [1][2]. This network is essential for stabilizing the active conformation of AF-2 and recruiting transcriptional coactivators like PGC1α. Without it, agonism is lost. This structurally validates why analogs like esters, amides, or decarboxylated versions are completely inactive and should be avoided for any functional assay.

pharmacophore analysis hydrogen bond network helix 12 activation coactivator recruitment

Optimal Application Scenarios for 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid


Chemical Probe for Studying PPARα-Mediated Hepatic Fatty Acid Oxidation

Based on the class's demonstrated high-efficacy PPARα activation (up to 100-fold induction at low μM doses) and the predicted high potency of 3,4-disubstituted analogs [1], this compound is suited as a chemical probe in hepatocyte models (e.g., HepG2, primary human hepatocytes). Researchers investigating the regulation of downstream targets like CPT1A, ACOX1, or SLC25A20 can use this compound to dissect PPARα-dependent transcriptional programs without the confounding adipogenic effects associated with PPARγ dual agonists [2].

Reference Standard in LXR/PPAR Crosstalk Studies for Dyslipidemia

The unique binding mode of 1H-pyrazolo[3,4-b]pyridines, which does not rely on the conventional 'arm-II' region of the LBP like fibrates, suggests a distinct pharmacological profile [1]. This compound can serve as a valuable reference standard for investigating non-overlapping PPARα signaling pathways in lipid metabolism, especially in studies exploring crosstalk between PPARα and LXR in hepatic steatosis models, where standard fibrates may yield different gene expression signatures.

Co-crystallization Ligand for PPARα Structural Biology

Given that structurally characterized leads in this series readily co-crystallize with PPARα-LBD and adopt a well-defined binding pose [1], this compound is a strong candidate for structural biology applications. It can be used in X-ray crystallography or Cryo-EM studies to map the LBP occupancy by specific dimethylphenyl regioisomers, providing high-resolution data to guide further computational drug design efforts focused on exploiting the Ile272/Ile354 sub-pocket.

Negative Control Template in PPARδ/γ Selectivity Profiling Panels

As a predicted PPARα-selective ligand (based on the class SAR established against PPARδ and PPARγ) [1], this compound can be deployed as a reference agonist in broader selectivity profiling panels. When screening new chemical entities against all three PPAR subtypes, it serves as a specific PPARα activator control, enabling researchers to calibrate assay windows and confirm assay sensitivity for alpha-subtype activity. The absence of significant PPARγ activation (in contrast to pan-agonists like BMS-687453 [2]) makes it a cleaner positive control.

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